Cas no 2377034-20-1 (3-Pyridinol, 5-amino-6-chloro-, hydrochloride (1:1))

3-Pyridinol, 5-amino-6-chloro-, hydrochloride (1:1) is a heterocyclic organic compound featuring a pyridine core substituted with hydroxyl, amino, and chloro functional groups. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications in pharmaceuticals and agrochemicals. The presence of reactive sites (amino and hydroxyl groups) allows for further functionalization, enabling its use as a versatile intermediate in medicinal chemistry. The chlorine substituent contributes to its electrophilic character, facilitating selective reactions. This compound is valued for its purity and consistent performance in research and industrial settings, particularly in the development of bioactive molecules.
3-Pyridinol, 5-amino-6-chloro-, hydrochloride (1:1) structure
2377034-20-1 structure
商品名:3-Pyridinol, 5-amino-6-chloro-, hydrochloride (1:1)
CAS番号:2377034-20-1
MF:C5H6Cl2N2O
メガワット:181.01993894577
CID:5976527
PubChem ID:145712008

3-Pyridinol, 5-amino-6-chloro-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • 5-Amino-6-chloropyridin-3-ol (hydrochloride)
    • EN300-7456298
    • 2377034-20-1
    • 5-amino-6-chloropyridin-3-ol;hydrochloride
    • 5-Amino-6-chloropyridin-3-ol hydrochloride
    • CVD03420
    • 3-Pyridinol, 5-amino-6-chloro-, hydrochloride (1:1)
    • インチ: 1S/C5H5ClN2O.ClH/c6-5-4(7)1-3(9)2-8-5;/h1-2,9H,7H2;1H
    • InChIKey: LIEXWJOMRQIDNE-UHFFFAOYSA-N
    • ほほえんだ: C1=NC(Cl)=C(N)C=C1O.[H]Cl

計算された属性

  • せいみつぶんしりょう: 179.9857182g/mol
  • どういたいしつりょう: 179.9857182g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 101
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.1Ų

3-Pyridinol, 5-amino-6-chloro-, hydrochloride (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7456298-10.0g
5-amino-6-chloropyridin-3-ol hydrochloride
2377034-20-1 95.0%
10.0g
$7742.0 2025-03-11
Enamine
EN300-7456298-0.05g
5-amino-6-chloropyridin-3-ol hydrochloride
2377034-20-1 95.0%
0.05g
$477.0 2025-03-11
1PlusChem
1P01X83J-1g
5-Amino-6-chloropyridin-3-ol hydrochloride
2377034-20-1 95%
1g
$2288.00 2024-05-23
Aaron
AR01X8BV-250mg
5-Amino-6-chloropyridin-3-ol hydrochloride
2377034-20-1 95%
250mg
$1251.00 2025-02-14
Aaron
AR01X8BV-50mg
5-Amino-6-chloropyridin-3-ol hydrochloride
2377034-20-1 95%
50mg
$681.00 2025-02-14
Aaron
AR01X8BV-100mg
5-Amino-6-chloropyridin-3-ol hydrochloride
2377034-20-1 95%
100mg
$883.00 2025-02-14
1PlusChem
1P01X83J-250mg
5-Amino-6-chloropyridin-3-ol hydrochloride
2377034-20-1 95%
250mg
$1164.00 2024-05-23
1PlusChem
1P01X83J-2.5g
5-Amino-6-chloropyridin-3-ol hydrochloride
2377034-20-1 95%
2.5g
$4425.00 2024-05-23
1PlusChem
1P01X83J-500mg
5-Amino-6-chloropyridin-3-ol hydrochloride
2377034-20-1 95%
500mg
$1799.00 2024-05-23
Enamine
EN300-7456298-5.0g
5-amino-6-chloropyridin-3-ol hydrochloride
2377034-20-1 95.0%
5.0g
$5221.0 2025-03-11

3-Pyridinol, 5-amino-6-chloro-, hydrochloride (1:1) 関連文献

3-Pyridinol, 5-amino-6-chloro-, hydrochloride (1:1)に関する追加情報

3-Pyridinol, 5-amino-6-chloro-, hydrochloride (1:1): A Comprehensive Overview

The compound with CAS No. 2377034-20-1, commonly referred to as 3-Pyridinol, 5-amino-6-chloro-, hydrochloride (1:1), is a fascinating molecule with significant applications in various fields. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and its structure incorporates an amino group at position 5 and a chlorine atom at position 6. The hydrochloride salt form ensures its stability and solubility in aqueous solutions, making it highly suitable for use in pharmaceuticals, agrochemicals, and other specialized industries.

3-Pyridinol derivatives have been extensively studied for their biological activities. Recent research has highlighted their potential as inhibitors of certain enzymes involved in metabolic pathways. For instance, studies have shown that 5-amino-6-chloro-3-pyridinol exhibits potent inhibitory effects on histone deacetylases (HDACs), which are key targets in the treatment of cancer and inflammatory diseases. These findings underscore the importance of this compound in drug discovery and development.

The synthesis of 3-Pyridinol, 5-amino-6-chloro-, hydrochloride (1:1) involves a multi-step process that typically begins with the chlorination of pyridine derivatives. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the reaction conditions, ensuring high yields and purity. The hydrochloride salt form is often preferred due to its superior stability compared to other counterions.

In terms of applications, 5-amino-6-chloro-3-pyridinol has found utility in the development of herbicides and fungicides. Its ability to inhibit key enzymes in plant pathogens makes it a valuable component in agricultural chemicals. Furthermore, its role as an intermediate in the synthesis of more complex molecules has been well-documented in recent chemical literature.

Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetics of 3-Pyridinol derivatives with greater accuracy. Molecular docking studies have revealed that 5-amino-6-chloro-3-pyridinol interacts favorably with target proteins, suggesting its potential as a lead compound for drug development.

The environmental impact of 3-Pyridinol, 5-amino-6-chloro-, hydrochloride (1:1) has also been a topic of interest. Studies indicate that this compound undergoes rapid degradation under aerobic conditions, minimizing its persistence in the environment. This is particularly important for its use in agrochemicals, where environmental safety is a critical consideration.

In conclusion, 3-Pyridinol, 5-amino-6-chloro-, hydrochloride (1:1) is a versatile compound with promising applications across multiple domains. Its unique chemical properties and biological activities make it a subject of ongoing research interest. As new insights into its structure-function relationships emerge, this compound is likely to play an increasingly important role in both academic and industrial settings.

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